molecular formula C6H4N2O6 B1581181 4,6-Dinitroresorcinol CAS No. 616-74-0

4,6-Dinitroresorcinol

Cat. No.: B1581181
CAS No.: 616-74-0
M. Wt: 200.11 g/mol
InChI Key: MBXIRNHACKAGPA-UHFFFAOYSA-N
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Description

. It is characterized by the presence of two nitro groups (-NO₂) and two hydroxyl groups (-OH) attached to a benzene ring. This compound is known for its high reactivity and is used in various scientific and industrial applications.

Mechanism of Action

Target of Action

4,6-Dinitroresorcinol is an intermediate compound used to synthesize 4,6-diamino-resorcinol . This latter compound is a crucial monomer in the preparation of poly-p-phenylene-benzobisoxazole (PBO) fiber , a high-performance fiber with superior tensile strength, flame retardance, and environmental stability .

Mode of Action

The mode of action of this compound involves a series of chemical reactions. In one method, 4,6-dinitro-m-dichlorobenzene, polymer dihydric alcohol, fatty primary alcohol, and liquid caustic undergo a catalytic etherealization reaction under normal or high-temperature conditions to generate 4,6-dinitro-3-methoxyphenol . This compound then reacts with sulfuric acid, and the phenolic ether is hydrolyzed to protect the hydroxyl phenolic group, resulting in the formation of this compound .

Biochemical Pathways

The biochemical pathways involving this compound are primarily related to its role as an intermediate in the synthesis of 4,6-diaminoresorcinol . This compound is then used in the production of PBO fiber . The exact biochemical pathways and their downstream effects are complex and depend on the specific synthesis and processing methods used.

Pharmacokinetics

It’s known that the compound’s solubility in different solvents can significantly affect its behavior . For example, the solubility of 2-chloro-4,6-dinitroresorcinol in ethanol/water mixtures was determined, and the Jouyban–Acree solubility equation was established .

Result of Action

The primary result of the action of this compound is the production of 4,6-diaminoresorcinol , which is then used to create PBO fiber . This fiber has many excellent characteristics, such as superior tensile strength and modulus, flame retardance, and environmental stability .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the yield of 2-chloro-4,6-dinitroresorcinol in an antisolvent crystallization process was found to increase with the antisolvent feed rate . Additionally, the solvent media used can significantly affect the yield of the target product 4,6-diaminoresorcinol . For example, alkanol or acetic acid aqueous solutions were found to be favorable for hydrodechlorination .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,6-Dinitroresorcinol can be synthesized through the nitration of resorcinol (1,3-benzenediol). The process involves treating resorcinol with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperature conditions. The reaction typically occurs at temperatures below 50°C to prevent over-nitration.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration reactors equipped with cooling systems to maintain optimal reaction temperatures. The process is carefully monitored to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dinitroresorcinol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used to oxidize this compound.

  • Reduction: Reducing agents like iron (Fe) or hydrogen (H₂) can reduce the nitro groups to amino groups (-NH₂).

  • Substitution: Halogenation reactions can be performed using halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction of the nitro groups can produce 4,6-diaminoresorcinol.

  • Substitution: Halogenation can result in the formation of halogenated derivatives of this compound.

Scientific Research Applications

4,6-Dinitroresorcinol is utilized in various scientific research fields, including chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a precursor for the synthesis of dyes, pigments, and other chemical compounds.

  • Biology: The compound is used in biochemical studies to investigate enzyme activities and metabolic pathways.

  • Industry: It is employed in the production of explosives, polymers, and other industrial chemicals.

Comparison with Similar Compounds

  • 2,4-Dinitroresorcinol

  • 2,6-Dinitroresorcinol

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Properties

IUPAC Name

4,6-dinitrobenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O6/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXIRNHACKAGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40210606
Record name 4,6-Dinitroresorcinol
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Molecular Weight

200.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

616-74-0
Record name 4,6-Dinitroresorcinol
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Record name 4,6-Dinitroresorcinol
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Record name 4,6-Dinitroresorcinol
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Record name 4,6-dinitroresorcinol
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Synthesis routes and methods I

Procedure details

To a 100 mL round-bottom flask is added 2.14 g (10 mmol) of 5-methoxy-2,4-dinitrophenol (MDNP) and 1.31 g (12 mmol) of DMF-HCl in 30 mL of N,N-dimethylformamide (DMF). This mixture is stirred at 130° C. and monitored by High Pressure Liquid Chromatography (HPLC). After 8.5 hours essentially no MDNP is observed by HPLC. The reaction mixture is poured into 100 mL of 1N HCl, and extracted with ethyl acetate (EtOAc, 3×30 mL). The combined organics are washed with a single portion of 0.1N HCl, dried (Na2SO4) and concentrated by rotary evaporation to give crude 4,6-dinitroresorcinol (DNR) as a yellow solid (1.9 g, 95% yield): melting point (m.p.) 205° C. to 210° C., 1H NMR (CDCl3)δ11.03 (s,2H), 9.08 (s,1H), 6.82 (s,1H).
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2.14 g
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30 mL
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Synthesis routes and methods II

Procedure details

A 100 mL, 3-necked, round-bottom flask is charged with 30 mL of N-methylpyrrolidinone, 2.6 g (0.02 mole) of 1,3-dimethoxy-4,6-dinitrobenzene. The resulting solution is heated to 130° C. for two to three hours. The reaction mixture is then cooled and poured into an excess of dilute hydrochloric acid. The resulting solid is isolated by filtration to yield 1.9 g (95% yield) of 4,6-dinitroresorcinol.
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2.6 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4,6-Dinitroresorcinol?

A1: this compound has the molecular formula C6H4N2O6 and a molecular weight of 200.12 g/mol. []

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, research has used several spectroscopic techniques to characterize this compound. These include infrared spectroscopy (IR) [], ultraviolet-visible spectroscopy (UV-Vis) [], mass spectrometry [], 1H-NMR [], and 13C-NMR. [] Additionally, gas-phase electron diffraction has been employed to determine its molecular geometry. [, ]

Q3: What is known about the intramolecular hydrogen bonding in this compound?

A3: Studies using gas-phase electron diffraction and computational methods revealed that this compound exhibits resonance-assisted intramolecular hydrogen bonding. [, , , ] This bonding significantly influences the molecule's geometry and bond lengths compared to parent molecules like phenol and nitrobenzene. [, ]

Q4: What is known about the solubility of this compound?

A4: Research has investigated the solubility of this compound in various solvents, including ethanol [], methanol [], acetic acid [], ethyl acetate [], and water [, ]. The solubility was found to increase with increasing temperature in all solvents tested. []

Q5: Are there any applications of this compound in material science?

A5: this compound serves as a key intermediate in synthesizing 4,6-diaminoresorcinol dihydrochloride, a crucial precursor for producing Poly(p-phenylene benzobisoxazole) (PBO). [, , ] PBO is a high-performance polymer known for its exceptional thermal and mechanical properties, finding applications in aerospace and other demanding fields. [, ]

Q6: Does this compound exhibit any catalytic properties?

A6: While this compound itself may not be a catalyst, research has explored its use as a starting material in reactions involving catalysts. For example, one study investigated the hydrogenation-dechlorination of 2-chloro-4,6-dinitroresorcinol (a derivative of this compound) over palladium on carbon (Pd/C) catalysts. []

Q7: Have computational methods been used to study this compound?

A7: Yes, both ab initio methods and density functional theory (DFT) have been employed to study the intramolecular hydrogen bonding and molecular geometry of this compound. [, ] These studies provided insights into the conformational preferences, hydrogen bond strengths, and the impact of hydrogen bonding on the molecule's structure. [, ]

Q8: What is known about the stability of this compound?

A9: this compound decomposes without melting above 530 K. [] Research has also explored the stability of a related compound, 2-(4-methoxycarbonylphenyl)-5-amino-6-hydroxybenzoxazole (MAB), which is derived from this compound. MAB shows good stability, with minimal purity loss over extended periods in air. []

Q9: What analytical techniques are used to characterize and quantify this compound?

A10: Various analytical methods have been employed to characterize and quantify this compound, including:* Chromatographic techniques: High-performance liquid chromatography (HPLC) is used to assess the purity of this compound and its derivatives. [, ]* Spectroscopic techniques: IR, UV-Vis, and mass spectrometry are used for compound identification and purity assessment. []* Crystallography: X-ray diffraction (XRD) helps determine the crystal structure of this compound and its derivatives. [, ]* Thermal analysis: Techniques like differential scanning calorimetry (DSC) can provide information about the thermal properties of the compound. []

Q10: Is there any research on the environmental impact of this compound?

A11: Research has focused on the photocatalytic degradation of 2-chloro-4,6-dinitroresorcinol, a derivative of this compound, present in industrial wastewater. Titanium dioxide (TiO2) films show promise for effectively degrading this compound, potentially mitigating its environmental impact. [, ]

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